Hederacoside C

描述

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Hederacoside C typically involves extraction from the leaves of Hedera helix. The extraction process includes the use of solvents such as ethanol or methanol. The leaves are first dried and then subjected to solvent extraction, followed by purification using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) .

Industrial Production Methods: In an industrial setting, the extraction process is scaled up using large extraction tanks and industrial-grade solvents. The crude extract is then purified using large-scale chromatographic columns. The final product is obtained after several rounds of purification to ensure high purity and quality .

化学反应分析

Hydrolysis and pH-Dependent Stability

Hederacoside C undergoes hydrolysis under specific pH conditions, primarily affecting its glycosidic bonds. Key findings include:

-

Acidic Hydrolysis : At pH 2.0 (simulating gastric fluid), this compound remains stable for up to 5 hours at room temperature but degrades gradually under prolonged exposure .

-

Alkaline Conditions : At pH 8.5, the compound retains structural integrity during HPLC analysis, enabling separation using ammonium acetate/acetonitrile mobile phases .

-

Degradation Products : Hydrolysis of the related α-hederin (a monodesmosidic derivative) produces hederagenin, arabinose, and rhamnose, suggesting similar pathways for this compound under extreme pH .

Table 1: Stability of this compound Under Different Conditions

| Condition | Stability Duration | Key Observations |

|---|---|---|

| pH 2.0 (room temperature) | 5 hours | Gradual degradation observed |

| pH 8.5 (HPLC mobile phase) | Stable during analysis | No decomposition detected |

| Refrigerated (4°C) | 1 week | No significant degradation |

Microbial Biotransformation in the Gastrointestinal Tract

In vitro gastrointestinal simulations reveal extensive metabolism by colonic microbiota:

-

Stepwise Deglycosylation : Sequential removal of sugar moieties occurs over 48 hours, yielding metabolites such as hederagenin 3-O-α-L-rhamnopyranosyl-(1→2)-O-α-L-arabinopyranosyl ester .

-

Key Enzymes : Bacterial β-glucosidases and esterases mediate cleavage at the C-28 and C-3 positions .

Table 2: Major Metabolites Identified During Colon Phase Biotransformation

| Metabolite | Retention Time (min) | Mass ([M-H]<sup>−</sup>) |

|---|---|---|

| This compound (parent compound) | 16.06 | 1219.6063 |

| Hederagenin 3-O-rhamnopyranosyl-arabinopyranoside | 18.92 | 929.4266 |

| Hederagenin 3-O-arabinopyranoside | 20.15 | 783.3852 |

| Hederagenin (aglycone) | 22.34 | 471.3478 |

Table 3: Glycosylation Activity of HhUGT74AG11

| Substrate | Product Formed | Reaction Efficiency (Relative %) |

|---|---|---|

| Hederagenin | Hederagenin 28-O-glucoside | 100 |

| Oleanolic acid | Oleanolic acid 28-O-glucoside | 92 |

| Tectorigenin (flavonoid) | Tectorigenin 7-O-glucoside | 85 |

Oxidative Reactions

This compound reacts violently with strong oxidizers, though specific oxidation products remain uncharacterized. Safety data sheets highlight:

-

Hazardous Reactions : Exothermic reactions with oxidizers like peroxides or chlorates, necessitating cautious handling .

-

Storage Stability : Stable under ambient conditions but degrades upon prolonged exposure to light or moisture .

Key Research Insights

-

Structural Sensitivity : The compound’s stability is pH-dependent, with hydrolysis favored under acidic conditions .

-

Metabolic Fate : Microbial degradation in the colon is the primary pathway for systemic exposure, yielding bioactive hederagenin derivatives .

-

Biosynthetic Flexibility : HhUGT74AG11’s catalytic versatility supports structural diversity in triterpenoid saponins .

These findings underscore this compound’s reactivity profile, critical for pharmaceutical formulation and metabolic studies.

科学研究应用

Hederacoside C has a wide range of scientific research applications:

作用机制

Hederacoside C exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Action: It modulates the S100A9/MAPK and NF-κB signaling pathways, reducing the production of pro-inflammatory cytokines.

Antimicrobial Action: It disrupts the cell membrane of bacteria, leading to cell lysis.

Expectorant Action: It stimulates β2-adrenergic receptors in the lungs, promoting bronchodilation and mucus clearance.

相似化合物的比较

Hederagenin: Another triterpenoid saponin found in Hedera helix with similar pharmacological properties.

Alpha-Hederin: Known for its spasmolytic and expectorant actions.

Hederasaponin B: Another saponin with anti-inflammatory and antimicrobial properties.

Uniqueness: Hederacoside C is unique due to its multi-target pharmacological profile, making it a versatile compound in both medicinal and industrial applications. Its ability to modulate multiple signaling pathways sets it apart from other similar compounds .

生物活性

Hederacoside C, a prominent saponin derived from the leaves of Hedera helix (common ivy), has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and clinical applications, supported by recent research findings and data tables.

Overview of this compound

This compound is one of the major bioactive compounds in Hedera helix, alongside other saponins such as α-hederin. It is primarily recognized for its anti-inflammatory, expectorant, and potential antiviral properties. The compound has been investigated for its therapeutic effects on respiratory diseases and its underlying mechanisms.

Pharmacokinetics

Recent studies have focused on the pharmacokinetic properties of this compound, which are crucial for understanding its bioavailability and therapeutic efficacy. A study utilizing ultra-high performance liquid chromatography (UHPLC) demonstrated the quantification of this compound in rat plasma after various administration routes. The findings indicated distinct pharmacokinetic profiles when administered as a mixture or as an extract from Hedera helix .

Table 1: Pharmacokinetic Parameters of this compound

| Administration Route | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) |

|---|---|---|---|

| Oral Mixture | 857 | 2 | 500 |

| IV Mixture | 1200 | 0.5 | 800 |

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting the activation of key signaling pathways such as MAPK/NF-κB. This action suggests its potential in treating inflammatory conditions .

Respiratory Health

A multicenter clinical study evaluated the efficacy of a herbal product combining this compound with berberine in patients with chronic bronchitis and bronchiectasis. Over a 12-week period, participants showed substantial improvements in respiratory symptoms measured by the St. George's Respiratory Questionnaire (SGRQ) and bronchitis severity scores (BSS) .

Results Summary:

- SGRQ Score Improvement: From 32.52 ± 16.93 to 29.08 ± 15.16 (p < 0.0001)

- BSS Reduction: From 7.16 ± 2.63 to 4.72 ± 2.45 (p < 0.0001)

Antiviral Properties

Research indicates that this compound may enhance respiratory health by improving cough frequency and intensity associated with viral infections. Studies have reported improved expectoration and reduced symptoms of upper respiratory tract infections when treated with Hedera helix extracts .

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of Inflammatory Pathways: By downregulating NF-κB signaling, this compound reduces pro-inflammatory cytokine production.

- Mucolytic Action: It facilitates mucus clearance in the respiratory tract, thereby alleviating symptoms associated with chronic bronchitis .

- Biotransformation: The compound undergoes metabolic conversion in the gastrointestinal tract, leading to the formation of active metabolites that contribute to its therapeutic effects .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Chronic Bronchitis Treatment: In a cohort study involving elderly patients, treatment with a combination extract containing this compound led to significant symptomatic relief without serious adverse effects.

- Respiratory Viral Infections: Patients treated with Hedera helix extracts reported decreased cough severity and improved quality of sleep due to reduced nocturnal cough episodes.

属性

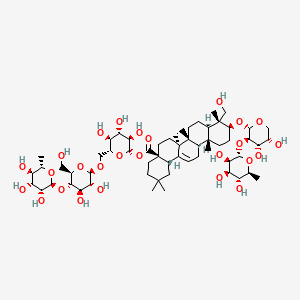

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHDIBJJJRNDSX-MCGLQMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317445 | |

| Record name | Hederacoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1221.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14216-03-6 | |

| Record name | Hederacoside C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14216-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kalopanaxsaponin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hederacoside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KALOPANAXSAPONIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2608B2L1BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: [] Yes, research suggests that Hederacoside C can ameliorate colitis, an inflammatory bowel disease, by restoring the integrity of the intestinal barrier. This effect is linked to the compound's ability to moderate S100A9/MAPK signaling and suppress neutrophil recruitment and activation, both key processes in inflammatory responses.

ANone: The molecular formula of this compound is C42H66O14, and its molecular weight is 794.96 g/mol.

A: [] Yes, molecular docking simulations have been utilized to understand the interaction between this compound and the Lotus japonicus GSK3β/SHAGGY-like kinase (LjSK1), revealing its potential as a molecular target for developing small molecule modulators for crop protection.

A: [, , ] Structural variations significantly impact the biological activities of Hedera helix saponins. For instance, α-hederin, the aglycone of this compound, inhibits β2-adrenergic receptor internalization, while this compound itself does not. Similarly, glycyrrhizic acid, another saponin, exhibits a stronger ability to enhance the susceptibility of vancomycin-resistant enterococci to antibiotics compared to other tested saponins like α-hederin, this compound, and primulic acid 1. These findings highlight the importance of specific structural moieties for target binding and biological activity.

A: [] Researchers have investigated the formulation of this compound into topical dosage forms, including microemulsions, gels, and ointments. The study aimed to assess the in vitro and ex vivo permeation of the compound from these formulations, indicating efforts towards optimizing its delivery and therapeutic application.

A: [] A process has been patented for preparing a storage-stable ivy leaf extract containing this compound and α-hederin. This process involves treating dried ivy leaves with hot water steam before extraction, suggesting the importance of controlled processing conditions for preserving the stability of these compounds in herbal preparations.

A: [] Research suggests that the pharmacokinetic profile of this compound can vary depending on its formulation. When administered orally as a pure compound, ivy extract, or a specific botanical drug (AG NPP709), differences in the concentration-time profiles of this compound were observed, indicating the influence of formulation on its absorption and/or metabolism.

A: [] In vitro studies on cervix epithelial tumor cells and normal fibroblasts have demonstrated the antiproliferative activity of α-hederin and hederagenin, both present in Hedera helix. While α-hederin exhibited biocompatibility with normal fibroblasts at lower concentrations, both saponins effectively inhibited the growth of tumor cells at higher concentrations, suggesting potential anti-cancer properties.

A: [] Yes, a study investigating the effects of a mixture of ivy leaf extract and Coptidis rhizome on patients with chronic bronchitis and bronchiectasis found significant improvements in respiratory symptoms. This suggests the potential therapeutic benefit of Hedera helix extract, although further research is needed to elucidate the specific contributions of individual compounds like this compound.

ANone: Several analytical techniques are employed for the analysis of this compound:

A: [, , ] Validation of analytical methods, particularly HPLC methods, for quantifying this compound usually involves assessing parameters such as:

A: [] Research suggests that Hedera helix saponins, particularly soyasaponin I and β-escin, can synergize the insecticidal activity of pea peptides against stored-product insects. This finding highlights the potential for these compounds to be utilized in crop protection strategies, demonstrating their relevance beyond traditional medicinal applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。